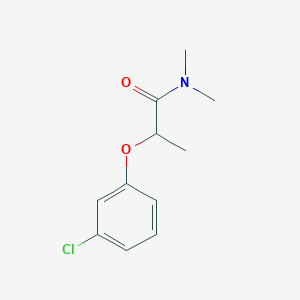![molecular formula C21H21BrN2O6 B6061062 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have promising effects in various scientific research applications, particularly in the field of medicinal chemistry. In
作用機序
The mechanism of action of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In lung cancer cells, this compound has been shown to inhibit the activity of AKT, a protein that is involved in cell survival and proliferation. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have promising effects in various biological systems. In lung cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In Alzheimer's disease, this compound has been shown to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various biological systems.
将来の方向性
There are several future directions for the study of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate. One direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Additionally, more studies are needed to determine the safety and efficacy of this compound in animal models and humans. Finally, the potential of this compound as a lead compound for the development of new drugs should be explored.
合成法
The synthesis of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate involves the reaction of 2-bromo-4-methylphenol with butyl bromide to form 4-(2-bromo-4-methylphenoxy)butyl bromide. This intermediate is then reacted with 2-aminobenzoic acid to form 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone. Finally, the compound is converted to its oxalate salt form by reacting it with oxalic acid.
科学的研究の応用
3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in inhibiting the growth of lung cancer cells. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
特性
IUPAC Name |
3-[4-(2-bromo-4-methylphenoxy)butyl]quinazolin-4-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2.C2H2O4/c1-14-8-9-18(16(20)12-14)24-11-5-4-10-22-13-21-17-7-3-2-6-15(17)19(22)23;3-1(4)2(5)6/h2-3,6-9,12-13H,4-5,10-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGUVBLEINHDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060983.png)
![N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide](/img/structure/B6060986.png)
![2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6060992.png)
![7-(3-methoxybenzyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061005.png)
![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-thiophenecarboxamide](/img/structure/B6061008.png)
![2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6061021.png)

![7-(4-ethyl-1-piperazinyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6061037.png)
![1'-[(4-hydroxy-2-quinazolinyl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6061043.png)
![N-1,3-benzothiazol-2-yl-2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061054.png)
![5-[3-(benzyloxy)benzylidene]-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061059.png)